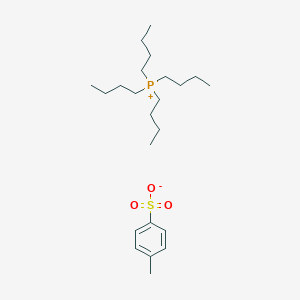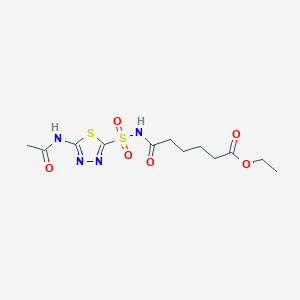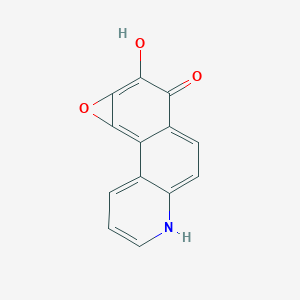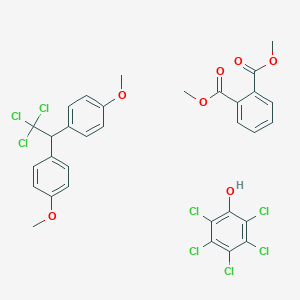
双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺
描述
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a useful research compound. Its molecular formula is C16H40NO2PSi2 and its molecular weight is 365.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 它在固相DNA和RNA合成中用作磷酰化试剂。 通过引入这种化合物,研究人员可以有效地构建特定的核苷酸序列,这对于遗传学研究、诊断和治疗应用至关重要 .
- 应用: 双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺对于ASO合成至关重要。研究人员用它来修饰ASOs的3'-端,增强其稳定性和特异性。 ASOs在治疗遗传性疾病、病毒感染和癌症方面具有治疗潜力 .
- 应用: 双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺用于合成用于基于CRISPR的基因编辑的修饰引导RNA (gRNA)。 这些gRNA引导Cas蛋白到特定的基因组位点,使DNA序列能够进行精确的改变 .
- 应用: 研究人员使用双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺来制备化学修饰的小干扰RNA (siRNA)。 这些siRNA可以选择性地沉默靶基因,帮助功能基因组学和潜在的治疗干预 .
- 应用: 双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺用于合成基于磷酰胺的亲和标签。 这些标签可以在固相肽合成过程中掺入肽或蛋白质中,从而允许选择性富集和识别复杂混合物中的特定蛋白质 .
- 应用: 研究人员使用双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺来修饰寡核苷酸以构建生物传感器。 这些传感器检测特定的RNA或DNA序列,能够为疾病、病原体和环境污染物提供快速而灵敏的诊断 .
寡核苷酸合成
反义寡核苷酸(ASOs)
基因编辑和CRISPR-Cas系统
RNA干扰(RNAi)
化学生物学和蛋白质组学
基于核酸的传感器和诊断测定
总之,双(2-(三甲基硅烷基)乙基)二异丙基磷酰胺在核酸研究、基因编辑和诊断应用中发挥着至关重要的作用。 其多功能性和与固相合成的兼容性使其成为推进科学知识和解决现实世界挑战的宝贵工具 . 如果你需要更多细节或其他应用,请随时提问!😊
安全和危害
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
作用机制
Target of Action
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, also known as iPr2N-P-(OTSE)2, is primarily used as a phosphitylation agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This process involves the replacement of a hydrogen atom in the hydroxyl group with a phosphityl group, leading to the formation of a phosphite ester .
Biochemical Pathways
The phosphitylation process is a crucial step in the synthesis of oligonucleotides . The addition of the phosphityl group facilitates the formation of the phosphodiester bonds that link the nucleotides together in the oligonucleotide chain .
Result of Action
The result of the action of iPr2N-P-(OTSE)2 is the successful synthesis of oligonucleotides . These oligonucleotides can be used for various purposes, including research, therapeutic applications, and as tools in genetic engineering .
Action Environment
The action of iPr2N-P-(OTSE)2 is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the phosphitylation reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
属性
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121373-20-4 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)






![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)






